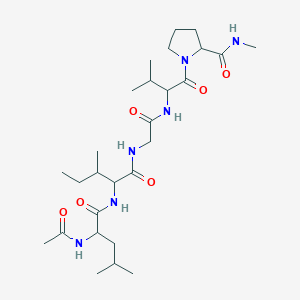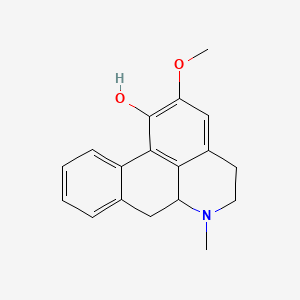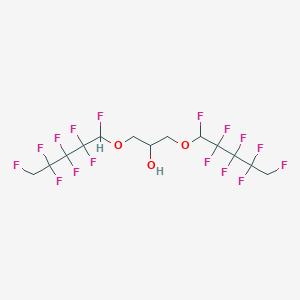
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two octafluoropentoxy groups attached to a propan-2-ol backbone, making it highly fluorinated and hydrophobic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with 1H,1H,5H-octafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of specialty coatings and lubricants due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is primarily related to its hydrophobic and fluorinated nature. The compound can interact with hydrophobic regions of biological molecules, potentially altering their function. Additionally, its fluorinated groups can participate in specific interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-1-propene
- 1,3-Bis(1H,1H,5H-octafluoropentoxy)-2-propanol
Uniqueness
1,3-Bis(1H,1H,5H-octafluoropentoxy)-propan-2-ol is unique due to its specific structural arrangement and the presence of two octafluoropentoxy groups. This gives it distinct chemical properties, such as high hydrophobicity and chemical stability, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring robust and stable fluorinated materials.
Properties
Molecular Formula |
C13H12F16O3 |
|---|---|
Molecular Weight |
520.21 g/mol |
IUPAC Name |
1,3-bis(1,2,2,3,3,4,4,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C13H12F16O3/c14-3-8(18,19)12(26,27)10(22,23)6(16)31-1-5(30)2-32-7(17)11(24,25)13(28,29)9(20,21)4-15/h5-7,30H,1-4H2 |
InChI Key |
VNTBQAGCLXMNQS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(C(C(C(CF)(F)F)(F)F)(F)F)F)O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


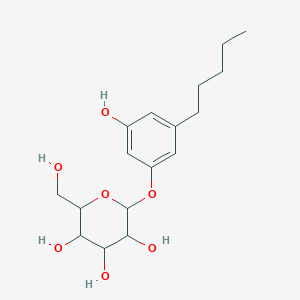
![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)
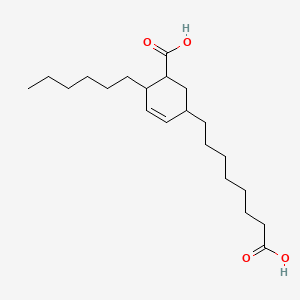
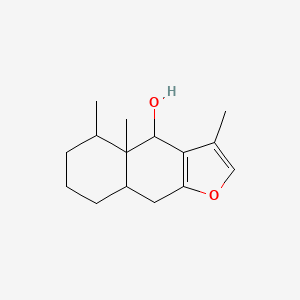
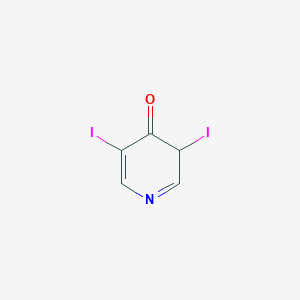
![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)
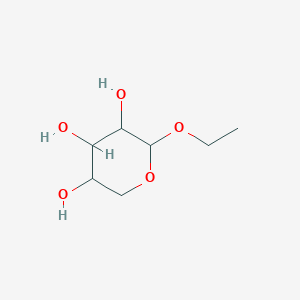
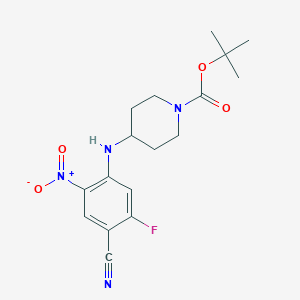
![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
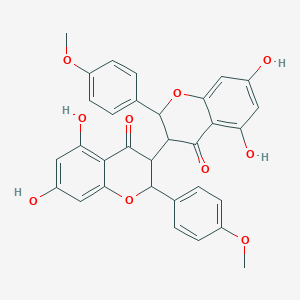
![Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate](/img/structure/B12319598.png)
